molecular formula C16H17N3O2S B2549660 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone CAS No. 332383-04-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone

Cat. No. B2549660
M. Wt: 315.39
InChI Key: AXQZYNCOBUMZNP-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone is a derivative of dihydroquinolinone, which is a class of compounds known for their diverse range of biological activities and photophysical properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do offer insights into the synthesis and properties of related dihydroquinolinone derivatives.

Synthesis Analysis

The synthesis of dihydroquinolinone derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of two dihydroquinazolinone derivatives reported in one study involved the use of 2-aminobenzamide, 2-hydroxybenzaldehyde, and 3-methyl thiophene-2-carboxaldehyde . Another study described the synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline through a three-step reaction involving sulfonation, alkali fusion, and hydrogenation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dihydroquinolinone derivatives is typically characterized using techniques such as NMR, MS, and FT-IR spectroscopy . These techniques provide detailed information about the molecular framework and functional groups present in the compounds. Computational methods like density functional theory (DFT) and time-dependent density functional theory (TDDFT) are also employed to predict and corroborate the structural and electronic characteristics of these molecules .

Chemical Reactions Analysis

The chemical reactivity of dihydroquinolinone derivatives can be influenced by the nature of the substituents and the solvent environment. For example, the photophysical properties of the synthesized compounds in one study exhibited significant changes depending on the solvent polarity, indicating a highly polar character of the excited state . This suggests that the compound may also exhibit solvent-dependent reactivity, which could be relevant for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinolinone derivatives, such as solubility, melting point, and photophysical behavior, are crucial for their practical applications. The studies show that these compounds have interesting photophysical properties, with changes in emission bands and Stokes shifts in different solvents . Additionally, the cytotoxic activity of similar compounds against various cancer cell lines and their fluorescence properties have been investigated, which could be relevant for the development of therapeutic agents or fluorescent probes .

Scientific Research Applications

Synthetic Chemistry and Antibacterial Activity

A novel series of substituted 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones demonstrated potential antibacterial activity against various bacterial strains, suggesting the compound's relevance in developing new antibacterial agents (R. S. Joshi, P. Mandhane, Asha V. Chate, & C. Gill, 2011).

Density Functional Theory (DFT) Calculations and Electronic Structure

Research on dihydroquinazolinone derivatives, including DFT calculations and analysis of electronic structure, NBO, and NLO properties, provides a foundation for understanding the electronic and photophysical properties of complex molecules, which could be relevant for the compound (S. A. Halim & M. Ibrahim, 2017).

Antitumor Evaluation

The synthesis and antitumor evaluation of novel methylene-tethered tetrahydroquinolines highlight the therapeutic potential of quinoline derivatives in cancer treatment, suggesting a possible research direction for the compound of interest (E. H. A. Hanashalshahaby et al., 2019).

Photophysics Study

The study of dihydroquinazolinone derivatives' photophysical properties demonstrates the compound's potential applications in materials science, particularly in understanding solvent-dependent photophysical behaviors (M. Pannipara et al., 2017).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-9-14(20)18-16(17-11)22-10-15(21)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQZYNCOBUMZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone

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